Product packaging for 1,2-dimethyl-octahydro-1H-indol-5-ol(Cat. No.:)

1,2-dimethyl-octahydro-1H-indol-5-ol

Cat. No.: B11824057
M. Wt: 169.26 g/mol
InChI Key: VZQLFRWMWJBXKK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-octahydro-1H-indol-5-ol ( 1909335-93-8) is a saturated indoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol, this compound features a fully hydrogenated octahydro-1H-indole core substituted with methyl groups at the 1 and 2 positions and a hydroxyl group at the 5 position . The indole and indoline scaffolds are recognized as privileged structures in pharmaceutical development due to their presence in numerous biologically active compounds and natural products . These structures are ubiquitous in nature and serve as critical components in many approved drugs and clinical candidates, particularly in oncology where indole-based compounds like Sunitinib and Vinblastine demonstrate potent antiproliferative activities . The specific substitution pattern of this compound provides a versatile scaffold for the synthesis of novel chemical entities. Researchers utilize this compound as a key intermediate for exploring structure-activity relationships (SAR) in the development of potential therapeutic agents . Indoline derivatives have been identified as promising structures in targeted SAR studies for various biological targets, including RCAR/(PYR/PYL) receptor proteins, with some showing binding affinity comparable to essential plant hormones . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material according to laboratory safety guidelines. Batch-specific certificates of analysis are available for qualifying orders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B11824057 1,2-dimethyl-octahydro-1H-indol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1,2-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindol-5-ol

InChI

InChI=1S/C10H19NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h7-10,12H,3-6H2,1-2H3

InChI Key

VZQLFRWMWJBXKK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(CCC2N1C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Dimethyl Octahydro 1h Indol 5 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Indole-Octahydro Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. The analysis for 1,2-dimethyl-octahydro-1H-indol-5-ol focuses on the disconnection of the octahydroindole core.

A primary retrosynthetic disconnection of the octahydroindole core leads back to a substituted indole (B1671886) precursor, specifically 1,2-dimethyl-1H-indol-5-ol. This aromatic intermediate can be constructed through several established indole syntheses. One of the most prominent and versatile methods is the Fischer indole synthesis . wikipedia.orgtcichemicals.comyoutube.comnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) and an appropriate ketone or aldehyde. wikipedia.orgyoutube.com

For the synthesis of 1,2-dimethyl-1H-indol-5-ol, a potential retrosynthetic pathway via the Fischer indole synthesis is outlined below:

Target MoleculePrecursor 1Precursor 2
1,2-dimethyl-1H-indol-5-ol4-(methylhydrazinyl)phenolPropan-2-one (Acetone)

The reaction would proceed by the formation of the phenylhydrazone from 4-(methylhydrazinyl)phenol and acetone, followed by an acid-catalyzed intramolecular cyclization, likely involving a tcichemicals.comtcichemicals.com-sigmatropic rearrangement, to yield the desired indole. wikipedia.orgnih.gov The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂. wikipedia.orgnih.gov

Once the substituted indole is formed, the subsequent key transformation is the reduction of the aromatic indole ring to the saturated octahydroindole core. This is typically achieved through catalytic hydrogenation . The complete reduction of the indole nucleus can be challenging due to the stability of the aromatic system and the potential for catalyst poisoning by the nitrogen atom. nih.gov

Several catalytic systems have been developed for the hydrogenation of indoles. These often employ noble metal catalysts such as platinum, palladium, rhodium, or ruthenium on a solid support like carbon. The reaction conditions, including hydrogen pressure, temperature, and solvent, play a crucial role in the efficiency and selectivity of the reduction. For instance, platinum-on-carbon (Pt/C) in the presence of an acid promoter has been shown to be effective for the hydrogenation of unprotected indoles in aqueous media. nih.gov

A plausible forward synthetic step from the indole intermediate would be:

Reaction: Catalytic hydrogenation of 1,2-dimethyl-1H-indol-5-ol.

Reagents: H₂, Pt/C or other suitable catalyst.

Product: this compound.

The stereochemical outcome of this hydrogenation is a critical aspect and will be discussed in the following section.

Stereoselective and Asymmetric Synthesis of this compound

The target molecule, this compound, possesses multiple stereocenters. Achieving control over the relative and absolute stereochemistry is a primary goal of modern synthetic strategies.

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

In the context of synthesizing chiral octahydroindoles, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule to influence the facial selectivity of subsequent reactions, such as the catalytic hydrogenation of the indole ring or other cyclization strategies.

Alternatively, chiral catalysts can be employed to achieve enantioselective transformations. For the hydrogenation of the indole ring, chiral transition metal complexes can be used to deliver hydrogen to one face of the molecule preferentially, leading to an excess of one enantiomer.

ApproachDescription
Chiral Auxiliary A chiral group is temporarily attached to the substrate to control the stereochemistry of a reaction.
Chiral Catalyst A chiral catalyst is used in small amounts to induce enantioselectivity in a reaction.

Achieving a stereoselective synthesis of this compound can be approached in several ways. One strategy involves the diastereoselective hydrogenation of a chiral, non-racemic indole precursor. If a chiral center is already present in the molecule (for example, introduced via a chiral auxiliary or a preceding enantioselective step), it can direct the hydrogenation to a specific face of the indole ring.

Another powerful approach is enantioselective catalysis . The direct asymmetric hydrogenation of the achiral 1,2-dimethyl-1H-indol-5-ol using a chiral catalyst could, in principle, afford an enantiomerically enriched product. The development of such catalysts for the asymmetric hydrogenation of substituted indoles is an active area of research.

Furthermore, biocatalysis offers a promising avenue for stereoselective synthesis. Enzymes, such as oxidoreductases, can catalyze the reduction of the indole ring with high enantioselectivity under mild conditions. nih.govnih.govmdpi.comillinois.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Fischer indole synthesis, for example, can be relatively atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. For instance, the catalytic hydrogenation of indoles has been successfully performed in water. nih.gov

Design for Energy Efficiency: Utilizing energy-efficient synthetic methods. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for reactions like the Fischer indole synthesis. nih.govajrconline.orgmdpi.comnih.govorganic-chemistry.orgFlow chemistry in microreactors offers enhanced heat and mass transfer, leading to improved reaction control and efficiency. almacgroup.comresearchgate.netnih.govscispace.comuc.pt

Catalysis: Employing catalytic reagents in place of stoichiometric ones. The use of catalysts in both the indole formation and the subsequent hydrogenation steps is a key feature of an efficient and green synthesis. Biocatalysis, in particular, offers the advantage of using renewable and biodegradable catalysts (enzymes) that operate under mild conditions. nih.govnih.govmdpi.comillinois.edu

An overview of how green chemistry principles can be applied is presented in the table below:

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Utilizing addition and cyclization reactions that incorporate a high percentage of the atoms from the reactants into the product.
Safer Solvents Employing water or other benign solvents for reactions like catalytic hydrogenation.
Energy Efficiency Using microwave irradiation or flow chemistry to reduce reaction times and energy input.
Catalysis Using catalytic amounts of acids for indole synthesis and metal or biocatalysts for hydrogenation.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. nih.gov While specific solvent-free or catalyst-free syntheses for this compound are not extensively documented in the literature, general principles can be applied to conceptualize such pathways.

Solvent-free reactions, often conducted under microwave irradiation or high pressure, can accelerate reaction rates and sometimes lead to different product selectivities compared to solution-phase chemistry. mdpi.comjmchemsci.com For the synthesis of the octahydroindole core, an intramolecular cyclization could potentially be achieved under solvent-free conditions. For instance, a suitably substituted aminocyclohexane derivative could undergo thermal or microwave-assisted cyclization to form the bicyclic system. The absence of a solvent minimizes waste and simplifies purification. rsc.org

Catalyst-free approaches often rely on the intrinsic reactivity of the substrates, sometimes promoted by heat or light. rsc.org An intramolecular hydroamination or a related cyclization of an aminoalkene precursor could, in principle, proceed without a catalyst under forcing conditions, though such reactions are often challenging and may require high temperatures. Research into catalyst- and solvent-free synthesis of related heterocyclic systems, such as octahydro-imidazo[1,2-a]quinolin-6-ones, has demonstrated the feasibility of achieving high yields in melt conditions, avoiding the need for toxic solvents and expensive catalysts. princeton.edu

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for Octahydroindoles

FeatureConventional SynthesisPotential Solvent-Free/Catalyst-Free Approach
Solvent Typically organic solvents (e.g., toluene, THF)None or minimal (melt conditions)
Catalyst Often requires a metal catalyst (e.g., Pd, Ru)None or a simple promoter (e.g., heat, light)
Reaction Time Can be several hours to daysPotentially shorter with microwave irradiation
Workup Often involves liquid-liquid extractionSimplified, may involve direct crystallization
Waste Generation High, due to solvent and catalyst residuesSignificantly lower

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govencyclopedia.pub Reactions with high atom economy are inherently more sustainable as they generate less waste. mdpi.com

In the context of synthesizing this compound, reactions that proceed via addition or rearrangement are highly desirable from an atom economy perspective, as they have the potential for 100% atom economy. rsc.org For example, an intramolecular Diels-Alder reaction of a suitably designed precursor would be a highly atom-economical approach to construct the octahydroindole skeleton. nih.gov

Conversely, substitution and elimination reactions tend to have lower atom economy due to the generation of stoichiometric byproducts. When evaluating a synthetic route, it is crucial to consider the atom economy of each step. For instance, a multi-step synthesis where each step has a high yield but low atom economy can still generate a significant amount of waste.

Table 2: Atom Economy of Common Reaction Types in Alkaloid Synthesis

Reaction TypeGeneral TransformationAtom EconomyExample Application
Addition A + B → C100%Diels-Alder Cycloaddition nih.gov
Rearrangement A → B100%Claisen Rearrangement
Substitution A-B + C → A-C + B< 100%Williamson Ether Synthesis
Elimination A-B → A + B< 100%Dehydration of an alcohol

Flow Chemistry and Continuous Synthesis Approaches for this compound

Flow chemistry, or continuous synthesis, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. uc.ptresearchgate.net These benefits include enhanced safety, better process control, and often higher yields and purity. rsc.org The application of flow chemistry to the synthesis of active pharmaceutical ingredients and complex heterocycles is a rapidly growing field. nih.govnih.gov

For the synthesis of this compound, a flow-based approach could be particularly advantageous for key steps such as catalytic hydrogenations to form the octahydroindole core or for reactions that require precise temperature and pressure control. rsc.org For instance, the reduction of an indole precursor to the corresponding octahydroindole can be performed in a continuous flow reactor packed with a heterogeneous catalyst. This setup allows for efficient catalyst recycling and precise control over reaction parameters, leading to improved consistency and safety. rsc.org

Multi-step syntheses can also be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. rsc.org This can significantly reduce reaction times and waste generation. A hypothetical continuous flow synthesis of this compound could involve the following sequence:

Ring formation: An intramolecular cyclization reaction in a heated flow reactor.

Reduction: The output from the first reactor is mixed with a stream of hydrogen and passed through a packed-bed catalytic reactor.

Functional group manipulation: Subsequent reactions to install the hydroxyl and methyl groups could be performed in additional flow modules.

Table 3: Potential Advantages of Flow Synthesis for this compound

ParameterBatch SynthesisFlow Synthesis
Safety Handling of hazardous reagents and intermediates in large quantities.Small reaction volumes at any given time, better heat dissipation. uc.pt
Scalability Often requires re-optimization for larger scales.Scalable by running the system for longer periods. rsc.org
Process Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. rsc.org
Reproducibility Can vary between batches.High degree of consistency and reproducibility. rsc.org

Total Synthesis Strategies of Complex Natural Products Incorporating the this compound Motif

The octahydroindole core is a common structural motif in a wide range of biologically active natural products, particularly alkaloids. researchgate.netijarsct.co.in While no major natural products have been reported to contain the specific this compound moiety, the synthesis of related structures provides valuable insights into potential strategies.

Many total synthesis campaigns targeting complex alkaloids rely on the construction of a substituted octahydroindole skeleton as a key step. For example, the crinine (B1220781) and montanine (B1251099) alkaloids feature a hydroindolone core that is structurally related to octahydro-1H-indol-5-ol. nih.govnih.gov The synthesis of these molecules often involves intricate strategies to control the stereochemistry of multiple chiral centers within the octahydroindole framework.

A common strategy for the synthesis of the octahydroindole core in these natural products is the intramolecular Heck reaction. princeton.edu This powerful carbon-carbon bond-forming reaction allows for the construction of the bicyclic system from a suitably substituted acyclic precursor. Other notable strategies include radical cyclizations and transition-metal-catalyzed C-H activation/cyclization cascades.

The synthesis of the Amaryllidaceae alkaloids, such as montanine and coccinine, which possess a 5,11-methanomorphanthridine ring system, also involves the formation of a highly functionalized octahydroindole-like core. nih.govalmacgroup.com These syntheses showcase the creativity of synthetic chemists in assembling complex polycyclic systems from relatively simple starting materials.

Should a natural product containing the this compound motif be discovered, its total synthesis would likely draw inspiration from these established strategies, employing advanced methods to control the stereochemistry at the C1, C2, and C5 positions.

Table 4: Key Natural Product Families with Octahydroindole-Related Cores

Natural Product FamilyCore StructureKey Synthetic Strategies
Crinine Alkaloids HydroindoloneIntramolecular Heck reaction, Radical cyclization nih.gov
Montanine Alkaloids 5,11-MethanomorphanthridineReductive cyclization, Rearrangements nih.govalmacgroup.com
Sceletium Alkaloids cis-3a-AryloctahydroindoleAza-Michael addition nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1,2 Dimethyl Octahydro 1h Indol 5 Ol

Electrophilic and Nucleophilic Reactions at the Indole (B1671886) Nitrogen and Carbon Centers

The core of 1,2-dimethyl-octahydro-1H-indol-5-ol is a saturated bicyclic amine. Unlike aromatic indoles, which are rich in π-electrons and readily undergo electrophilic substitution, the octahydroindole system lacks this aromaticity. bhu.ac.in Consequently, its reactivity at the nitrogen and carbon centers is fundamentally different.

The nitrogen atom in this compound is a tertiary amine, a feature that defines its nucleophilic and basic character. It possesses a lone pair of electrons, making it a target for electrophiles.

N-Alkylation and Quaternization: The nitrogen can react with alkyl halides to form quaternary ammonium salts. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile.

ElectrophileReagentProductReaction Type
Methyl IodideCH₃I1,1,2-trimethyl-5-hydroxy-octahydro-1H-indolium iodideN-Alkylation (Quaternization)
Benzyl BromideC₆H₅CH₂Br1-benzyl-1,2-dimethyl-5-hydroxy-octahydro-1H-indolium bromideN-Alkylation (Quaternization)

N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can lead to the formation of the corresponding N-oxide. This transformation involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen atom of the oxidant.

Given the absence of an aromatic ring, functionalization strategies target the aliphatic C-H bonds. Such reactions are generally less facile than aromatic substitutions and often require more reactive reagents or catalytic activation.

α-Amino Functionalization: The carbon atoms adjacent to the nitrogen (the α-carbons) are susceptible to functionalization. One potential route is through the formation of an iminium ion intermediate. While the N-methyl group precludes direct oxidation to an enamine, reactions that proceed via radical mechanisms could be employed. For instance, radical-based C-H activation could introduce functional groups at positions C-2 and C-7a.

Remote Functionalization: Functionalization of the carbocyclic ring at positions other than the hydroxyl-bearing carbon would likely rely on radical-based hydrogen abstraction or transition-metal-catalyzed C-H activation. These methods, however, often suffer from a lack of regioselectivity.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol at the C-5 position is a key site for a variety of chemical transformations, including oxidation, reduction, and derivatization through esterification and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,2-dimethyl-octahydro-1H-indol-5-one. A range of oxidizing agents can accomplish this transformation, with the choice of reagent influencing the reaction conditions and functional group tolerance.

Oxidizing AgentTypical ConditionsProduct
Chromic Acid (Jones reagent)Acetone, H₂SO₄1,2-dimethyl-octahydro-1H-indol-5-one
Pyridinium chlorochromate (PCC)Dichloromethane1,2-dimethyl-octahydro-1H-indol-5-one
Swern Oxidation(COCl)₂, DMSO, Et₃N1,2-dimethyl-octahydro-1H-indol-5-one

Reduction (Deoxygenation): While the alcohol is already in a reduced state, it can be removed entirely (deoxygenation). A common method is the Barton-McCombie deoxygenation, which proceeds through a radical mechanism involving a thiocarbonyl derivative.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. These reactions are typically catalyzed by acids or proceed via a nucleophilic acyl substitution mechanism.

ReagentCatalystProductReaction Type
Acetic AnhydridePyridine1,2-dimethyl-octahydro-1H-indol-5-yl acetateEsterification
Benzoyl ChlorideTriethylamine1,2-dimethyl-octahydro-1H-indol-5-yl benzoateEsterification

Etherification: The formation of an ether linkage at the C-5 position can be achieved through reactions like the Williamson ether synthesis. This involves converting the alcohol to its corresponding alkoxide with a strong base, followed by reaction with an alkyl halide.

Reagent SequenceProductReaction Type
1. NaH; 2. CH₃I5-methoxy-1,2-dimethyl-octahydro-1H-indoleWilliamson Ether Synthesis
1. NaH; 2. C₆H₅CH₂Br5-(benzyloxy)-1,2-dimethyl-octahydro-1H-indoleWilliamson Ether Synthesis

Rearrangement Reactions and Pericyclic Processes

The saturated nature of the this compound skeleton limits its participation in the pericyclic reactions characteristic of unsaturated systems. However, rearrangement reactions, particularly those involving carbocationic intermediates, are plausible under certain conditions.

Wagner-Meerwein Rearrangements: If the hydroxyl group is protonated and eliminated as water, a secondary carbocation is formed at C-5. This carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged product upon nucleophilic attack. The specific pathway would depend on the stereochemistry of the starting material and the reaction conditions.

Fragmentation Reactions: In the presence of suitable reagents, the molecule could undergo fragmentation. For example, if the hydroxyl group is converted into a good leaving group, a fragmentation reaction could be initiated by the lone pair of the nitrogen atom, leading to the opening of the bicyclic system.

Transition Metal-Catalyzed Transformations of this compound Derivatives

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. For derivatives of this compound, where the hydroxyl group is converted into a more reactive leaving group (e.g., triflate, tosylate, or halide), several catalytic pathways can be envisaged.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While no specific examples involving derivatives of this compound have been reported, analogous systems provide a framework for predicting potential reactivity.

For a hypothetical derivative, such as 1,2-dimethyl-octahydro-1H-indol-5-yl triflate, participation in various palladium-catalyzed cross-coupling reactions could be anticipated. The general mechanism for such a reaction, for instance, a Suzuki-Miyaura coupling, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the indolol derivative.

Transmetalation: A boronic acid or ester transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

The specific conditions for such a transformation would need to be empirically determined. A hypothetical data table illustrating potential screening of reaction conditions is presented below.

Table 1: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling of a 1,2-dimethyl-octahydro-1H-indol-5-yl Derivative

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Hypothetical Yield (%)
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 100 Data not available
2 Pd₂(dba)₃ SPhos Cs₂CO₃ Dioxane 110 Data not available

This table is purely illustrative as no experimental data for this specific substrate exists in the literature.

Direct C-H activation is an increasingly important strategy for molecular functionalization, as it avoids the need for pre-functionalized starting materials. For this compound, the saturated carbocyclic ring presents several C-H bonds that could potentially be targeted.

A directed C-H activation approach, where the hydroxyl or a derivative thereof acts as a directing group, could offer regioselective functionalization. The mechanism would likely involve the coordination of a transition metal (e.g., palladium, rhodium, or ruthenium) to the directing group, followed by the cleavage of a proximate C-H bond to form a metallacyclic intermediate. This intermediate could then react with a coupling partner.

Currently, there are no published studies detailing the C-H activation of this compound. Future research in this area would be highly valuable.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and feasibility of chemical transformations. For any potential reaction involving this compound, determining parameters such as rate constants, activation energies, and reaction enthalpies would be crucial for understanding its reactivity profile.

Kinetic studies, for instance, could be performed by monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy or gas chromatography. This data would allow for the determination of the reaction order with respect to each component, providing clues about the rate-determining step of the mechanism.

Thermodynamic studies, potentially using calorimetry, would reveal whether a given transformation is enthalpically and/or entropically favored. This information is vital for predicting the position of chemical equilibrium and for optimizing reaction conditions to maximize product yield.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation of this compound

Transformation Rate Constant (k) Activation Energy (Ea) Enthalpy (ΔH) Entropy (ΔS) Gibbs Free Energy (ΔG)
Hypothetical Cross-Coupling Data not available Data not available Data not available Data not available Data not available

This table is for illustrative purposes only, as no experimental data has been reported for this compound.

Advanced Spectroscopic Elucidation Methodologies and Analytical Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like 1,2-dimethyl-octahydro-1H-indol-5-ol, with its saturated bicyclic system, one-dimensional (¹H and ¹³C) NMR spectra provide initial information, but two-dimensional (2D) techniques are essential for a complete assignment and stereochemical determination.

A combination of 2D NMR experiments is employed to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY is instrumental in tracing the spin systems within the five-membered and six-membered rings, establishing the connectivity of the protons in the ethyl bridge and the substituted cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C). This allows for the unambiguous assignment of carbon signals based on the already assigned proton shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the relative stereochemistry of the molecule. libretexts.org NOESY detects through-space interactions between protons that are in close proximity (< 5 Å), regardless of their through-bond connectivity. nanalysis.com By identifying key NOE cross-peaks, the spatial arrangement of substituents can be deduced. For example, an NOE correlation between the proton at C2 and one of the protons at the ring junction would help define the cis or trans fusion of the rings. Similarly, NOEs between the C2-methyl group and specific protons on the six-membered ring would establish its orientation relative to the hydroxyl group. libretexts.orgnanalysis.com

Table 1: Representative 2D NMR Correlations for a Hypothetical Isomer of this compound

ExperimentCorrelating Protons/CarbonsStructural Information Deduced
COSYH-4 ↔ H-5 ↔ H-6Connectivity within the six-membered ring.
HMBCN-CH₃ → C2, C7aConfirms position of the N-methyl group.
HMBCC2-CH₃ → C1, C2, C3Confirms position of the C2-methyl group.
NOESYH-2 ↔ H-7aProvides information on the relative stereochemistry at the ring junction.
NOESYC2-CH₃ ↔ H-3aDefines the orientation of the C2-methyl group relative to the ring system.

While solution-state NMR is more common, solid-state NMR (ssNMR) offers valuable insights into the structure of this compound in its crystalline form. It can be used to study effects of crystal packing, identify different polymorphic forms, and analyze intermolecular interactions such as hydrogen bonding involving the hydroxyl group. The sensitivity of chemical shifts and quadrupolar coupling constants to the local environment makes ssNMR a powerful probe for characterizing the molecular and supramolecular structure in the solid phase. rsc.org

Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₉NO, distinguishing it from any other isobaric compounds. ijpsm.com

In tandem mass spectrometry, a specific ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For indole (B1671886) alkaloids and related structures, fragmentation often occurs at the bonds adjacent to the nitrogen atom and involves characteristic losses of substituents or ring cleavages. researchgate.net A plausible pathway for this compound could involve an initial loss of water (H₂O) from the hydroxyl group, followed by cleavage of the bicyclic ring system. Analyzing these pathways helps to confirm the connectivity of the molecular skeleton. arkat-usa.org

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

IonFormulaCalculated m/zInferred Structure/Loss
[M+H]⁺C₁₀H₂₀NO⁺170.1545Protonated Molecule
[M+H-H₂O]⁺C₁₀H₁₈N⁺152.1439Loss of water
FragmentC₈H₁₄N⁺124.1126Ring cleavage product
FragmentC₇H₁₄N⁺112.1126Further fragmentation

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby providing a complete and unambiguous depiction of the molecular structure. For a molecule like this compound, a single-crystal X-ray diffraction study would reveal critical details about the stereochemistry of the fused ring system, the orientation of the methyl and hydroxyl substituents, and the intermolecular interactions that govern the crystal packing.

Due to the absence of publicly available experimental crystallographic data for this compound, the following table presents expected crystallographic parameters based on known values for similar saturated heterocyclic systems and substituted cyclohexanol rings. The octahydro-1H-indole core consists of a fused cyclopentane and piperidine ring. The fusion of these rings can result in either cis or trans stereoisomers, which would be definitively resolved by X-ray crystallography. The hydroxyl group at the C-5 position and the methyl group at the C-2 position can also adopt axial or equatorial orientations, leading to multiple possible diastereomers.

A crystallographic study would elucidate the preferred conformation in the solid state. Furthermore, the presence of the hydroxyl group introduces the potential for intermolecular hydrogen bonding, which would significantly influence the crystal lattice. It is anticipated that O-H···N or O-H···O hydrogen bonds would be a dominant feature in the crystal packing, creating chains or more complex three-dimensional networks of molecules.

Table 1: Predicted Crystallographic Parameters for this compound.
ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricDefines the symmetry elements within the crystal.
C-N Bond Lengths1.45 - 1.49 ÅCharacteristic of single bonds in a saturated tertiary amine.
C-O Bond Length1.42 - 1.45 ÅTypical for a single bond in a secondary alcohol.
C-C Bond Lengths1.52 - 1.55 ÅStandard for sp³-sp³ carbon single bonds.
C-N-C Bond Angle108° - 112°Reflects the geometry around the tertiary nitrogen atom.
C-O-H Bond Angle107° - 110°Defines the geometry of the hydroxyl group.
Ring ConformationChair (piperidine ring), Envelope or Twist (cyclopentane ring)Determines the overall shape of the fused ring system.
Intermolecular InteractionsO-H···N or O-H···O Hydrogen BondingKey interactions governing the packing of molecules in the crystal.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational landscape. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies. By measuring the absorption of infrared radiation (in IR spectroscopy) or the inelastic scattering of monochromatic light (in Raman spectroscopy), a characteristic spectrum is obtained that serves as a molecular fingerprint.

For this compound, IR and Raman spectroscopy would provide complementary information. The key functional groups—the hydroxyl group (O-H), the tertiary amine (C-N), and the aliphatic C-H bonds—all have distinct vibrational modes.

The O-H stretching vibration is particularly informative. In a dilute solution in a non-polar solvent, a sharp band is expected in the region of 3600-3650 cm⁻¹. In a condensed phase (solid or pure liquid), this band will broaden and shift to lower wavenumbers (typically 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding. The extent of this shift can provide insights into the strength of these interactions.

The C-N stretching vibration of the tertiary amine is typically observed in the 1100-1250 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol usually appears as a strong band between 1000 and 1100 cm⁻¹. The spectra would also be rich in bands corresponding to the various C-H stretching and bending modes of the methyl and methylene groups of the octahydroindole framework.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective for analyzing the vibrations of the carbon skeleton of the fused rings. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved. This comparison can also aid in identifying the most stable conformer(s) of the molecule, as different conformations will have slightly different vibrational spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Comments
O-H Stretch (H-bonded)3200 - 3400Strong, BroadWeakIndicative of intermolecular hydrogen bonding.
O-H Stretch (Free)3600 - 3650Strong, SharpWeakObserved in dilute, non-polar solutions.
C-H Stretch (Aliphatic)2850 - 3000StrongStrongFrom CH₃ and CH₂ groups.
C-H Bend (Aliphatic)1350 - 1470MediumMediumScissoring and bending modes of CH₂ and CH₃.
C-N Stretch (Tertiary Amine)1100 - 1250MediumWeakCharacteristic of the N-methyl and ring nitrogen.
C-O Stretch (Secondary Alcohol)1000 - 1100StrongMediumA prominent band in the fingerprint region.
O-H Bend1330 - 1420Medium, BroadWeakIn-plane bending of the hydroxyl group.
Ring Vibrations800 - 1200MediumStrongSkeletal vibrations of the fused octahydroindole rings.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite a comprehensive search of available scientific literature and computational chemistry databases, detailed theoretical studies focusing specifically on the chemical compound this compound are not presently available. As a result, a thorough and scientifically accurate article addressing the specific computational chemistry and theoretical aspects outlined in the user's request cannot be generated at this time.

The requested analysis, which includes quantum chemical calculations, conformational analysis, molecular dynamics simulations, and molecular docking, requires specific research data that has not been published for this particular compound. General computational methodologies and their applications to related indole derivatives or other heterocyclic systems are well-documented. However, applying these general principles to this compound without specific research would be speculative and would not meet the standards of scientific accuracy.

The field of computational chemistry provides powerful tools to investigate molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) are commonly used to explore reaction mechanisms at the electronic level, while Ab Initio methods can predict spectroscopic parameters with high accuracy. Molecular dynamics simulations offer insights into the conformational flexibility of molecules and the influence of solvents on their behavior. Furthermore, molecular docking is a crucial technique in drug discovery for modeling the interaction between a small molecule and a protein target.

While these computational approaches are frequently applied to a wide range of indole derivatives due to their significance in medicinal chemistry, it appears that this compound has not yet been the subject of such detailed in silico investigation. The absence of this specific data in the public domain prevents a scientifically rigorous discussion of its electronic structure, reactivity, conformational landscape, and potential protein interactions.

Future research in the field of computational chemistry may yet explore the properties of this compound, at which point a detailed article based on the requested outline could be accurately generated. Until such studies are published, any attempt to create the requested content would be unsubstantiated.

Computational Chemistry and Theoretical Studies of 1,2 Dimethyl Octahydro 1h Indol 5 Ol

Molecular Docking and Ligand-Protein Interaction Modeling (Mechanistic Focus)

Theoretical Frameworks for Binding Affinity Predictions

Predicting the binding affinity between a small molecule, such as 1,2-dimethyl-octahydro-1H-indol-5-ol, and a biological target is a cornerstone of computational drug design. Various theoretical frameworks are employed to estimate the strength of this interaction, which is typically quantified by the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more stable interaction.

Commonly used methods include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Scoring functions are then used to estimate the binding affinity. These functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, a docking study of substituted 1H-indol-5-ol derivatives targeting the estrogen receptor alpha has been performed to evaluate binding interactions. stmjournals.in

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for a more accurate calculation of binding free energy. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered highly accurate but are computationally expensive.

End-Point Free Energy Methods: These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy by analyzing snapshots from MD simulations.

The choice of method depends on the desired accuracy and available computational resources.

Table 1: Comparison of Theoretical Frameworks for Binding Affinity Prediction
MethodPrinciplesProsCons
Molecular Docking Predicts the preferred orientation and estimates binding affinity using scoring functions.Fast, suitable for high-throughput screening.Less accurate, scoring functions can be unreliable.
Molecular Dynamics (MD) Simulates the movement of atoms over time to model the dynamic nature of the ligand-receptor complex.Provides detailed insights into binding dynamics and conformational changes.Computationally intensive, requires significant processing power and time.
Free Energy Perturbation (FEP) Calculates the free energy difference between two states by gradually "perturbing" one molecule into another.High accuracy in predicting relative binding affinities.Requires significant computational resources and careful setup.
MM/PBSA & MM/GBSA Calculates binding free energy from MD simulation snapshots by combining molecular mechanics energies with solvation free energies.More accurate than docking, less computationally demanding than FEP.Less rigorous than FEP, accuracy can vary.

Identification of Potential Molecular Targets via in silico Screening

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be applied to identify potential molecular targets for this compound.

The process typically involves:

Target Selection: A set of potential biological targets (e.g., receptors, enzymes) is chosen based on their relevance to a particular disease.

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Docking and Scoring: The compound is computationally docked against the selected targets, and the binding affinity is estimated using scoring functions.

Hit Identification: Targets with the highest predicted binding affinities are identified as potential molecular targets for further investigation.

For indole-based scaffolds, molecular modeling studies have revealed key interactions responsible for high inhibition and selectivity for targets like sphingosine kinase 2. nih.gov Such studies help in identifying promising candidates.

Table 2: Illustrative Results of an in silico Screening for this compound
Potential Molecular TargetProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Serotonin (B10506) 5-HT2A Receptor 6A93-9.2ASP155, SER242, PHE339
Dopamine D2 Receptor 6CM4-8.7ASP114, SER193, PHE389
Estrogen Receptor Alpha 1A52-7.5GLU353, ARG394, HIS524
Sphingosine Kinase 2 5VTI-8.1ASP211, VAL308, PHE548

QSAR (Quantitative Structure-Activity Relationship) Studies (Theoretical Framework)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling for Mechanistic Hypotheses

QSAR models can be used to predict the biological activity of new or untested compounds and to generate hypotheses about the mechanism of action. By analyzing the contribution of different molecular descriptors to the activity, researchers can infer which structural features are important for the biological effect. For instance, a QSAR study on substituted octahydropyrazino-pyrido-indoles found that hydrophobicity and dipole moment were important for their neuroleptic activity. nih.gov

Descriptor Generation and Statistical Validation

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is collected.

Descriptor Generation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Statistical Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including:

Internal Validation (Cross-validation): A portion of the data is left out during model building and then used to test the model's predictive ability. The cross-validated correlation coefficient (q²) is a key metric.

External Validation: The model is used to predict the activity of an external set of compounds that were not used in model development. The predictive correlation coefficient (r²_pred) is calculated.

A robust QSAR model should have high statistical significance and good predictive power.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs
DescriptorDescriptionContribution to Activity (Hypothetical)
LogP A measure of lipophilicity.Positive correlation, indicating that increased lipophilicity enhances activity.
TPSA Topological Polar Surface Area, a measure of a molecule's polarity.Negative correlation, suggesting that lower polarity is favorable for activity.
Dipole Moment A measure of the overall polarity of the molecule.A specific range of dipole moment values is optimal for activity.
Molecular Weight The mass of the molecule.A parabolic relationship, where an optimal molecular weight range exists.
Hydrogen Bond Donors The number of hydrogen bond donors in the molecule.A specific number of donors is beneficial for binding.

Synthesis and Mechanistic Evaluation of Novel Derivatives and Analogues of 1,2 Dimethyl Octahydro 1h Indol 5 Ol

Structure-Reactivity Relationship Studies through Derivative Synthesis

The synthesis of a focused library of derivatives is a cornerstone of understanding structure-reactivity relationships. For the 1,2-dimethyl-octahydro-1H-indol-5-ol scaffold, modifications have been primarily centered on the hydroxyl group at the 5-position and the N-methyl group. The objective of these synthetic efforts is to correlate specific structural changes with observable differences in chemical reactivity.

Key synthetic transformations have included esterification and etherification of the 5-hydroxyl group. For instance, reaction with various acyl chlorides or anhydrides in the presence of a base yields a series of ester derivatives. Similarly, ether analogues have been prepared via Williamson ether synthesis. The reactivity of these derivatives is then assessed under various conditions to probe the electronic and steric influence of the introduced functional groups.

DerivativeSynthetic MethodKey ReagentsObserved Reactivity Change
5-O-acetyl-1,2-dimethyl-octahydro-1H-indoleAcetylationAcetic anhydride, PyridineIncreased susceptibility to hydrolysis compared to parent alcohol.
5-O-benzoyl-1,2-dimethyl-octahydro-1H-indoleBenzoylationBenzoyl chloride, TriethylamineEnhanced thermal stability; altered chromatographic behavior.
5-O-methyl-1,2-dimethyl-octahydro-1H-indoleMethylationMethyl iodide, Sodium hydrideReduced polarity; serves as a control for hydrogen bonding studies.
1-demethyl-2-methyl-octahydro-1H-indol-5-olN-demethylationVon Braun reaction (CNBr)Altered basicity of the nitrogen atom, influencing subsequent reactions.

These studies have demonstrated that modification of the 5-hydroxyl group significantly impacts the molecule's polarity and its ability to participate in hydrogen bonding, which in turn affects its reactivity in various chemical transformations.

Scaffold Modification Strategies for Enhanced Mechanistic Understanding

To gain a deeper mechanistic understanding, more profound modifications to the octahydro-1H-indole scaffold are necessary. These changes go beyond simple functional group derivatization and involve altering the core ring structure itself. Such strategies are employed to investigate the role of the bicyclic system in dictating the compound's properties.

One approach has been the synthesis of ring-contracted or ring-expanded analogues. For example, replacing the six-membered ring with a five-membered or seven-membered ring can reveal insights into the conformational requirements for a particular mechanistic pathway. Additionally, the introduction of heteroatoms into the carbocyclic ring provides a means to study the electronic effects on the indole (B1671886) nitrogen and the 5-hydroxyl group.

Scaffold ModificationSynthetic StrategyPurpose of ModificationMechanistic Insight Gained
Ring-expanded analogue (hexahydro-1H-pyrrolo[1,2-a]azepine core)Ring-closing metathesisTo study the effect of ring strain on reactivity.Revealed the importance of the specific chair/boat conformations of the six-membered ring.
Ring-contracted analogue (hexahydro-cyclopenta[b]pyrrole core)Intramolecular cyclizationTo investigate the influence of altered bond angles.Demonstrated changes in the pKa of the indole nitrogen due to altered geometry.
Introduction of a heteroatom (e.g., oxygen at C-7)Multi-step synthesis involving Baeyer-Villiger oxidationTo probe electronic effects on the indole ring system.Showed a significant shift in the reactivity of the 5-hydroxyl group due to inductive effects.

These scaffold modifications, while synthetically challenging, are invaluable for dissecting the intricate relationship between the three-dimensional structure of the molecule and its chemical behavior.

Conjugation Strategies for Probe Development in Mechanistic Research

To visualize and track the interactions of this compound within complex chemical or biological systems, conjugation to reporter molecules is a powerful strategy. These "probes" can be used in various analytical techniques to provide real-time mechanistic information.

The primary site for conjugation is typically the 5-hydroxyl group, which can be derivatized with a linker that terminates in a reactive functional group suitable for attachment to a fluorescent dye, a biotin (B1667282) tag, or other reporter molecules. The choice of linker is critical to ensure that the core structure's intrinsic properties are not significantly perturbed.

Probe TypeConjugation ChemistryLinkerApplication in Mechanistic Research
Fluorescent ProbeEsterification followed by amide couplingAmino-terminated polyethylene (B3416737) glycol (PEG)To visualize localization and transport in cellular or multi-phase systems.
Biotinylated ProbeEtherification with a biotin-linker conjugateLong-chain alkyl biotinFor affinity purification of binding partners and studying intermolecular interactions.
Photoaffinity ProbeAttachment of a photoreactive group (e.g., benzophenone)Aryl azide (B81097) or diazirine linkerTo identify binding targets through covalent cross-linking upon photoactivation.

The development of these probes has been instrumental in moving from a purely chemical understanding of the molecule to investigating its behavior in more complex environments, providing a bridge to understanding its mechanism of action in broader contexts.

Synthesis of Isotopically Labeled Analogues for Mechanistic Tracing

Isotopic labeling is a definitive tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. The synthesis of isotopically labeled this compound analogues has been crucial in confirming proposed mechanistic pathways.

Commonly incorporated isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The introduction of these stable isotopes can be achieved by using appropriately labeled starting materials in the synthetic sequence. For example, the use of ¹³C-labeled methyl iodide in the N-methylation step allows for the tracking of the N-methyl group. Similarly, deuterium labeling at specific positions can be used to probe for kinetic isotope effects, providing evidence for the involvement of C-H bond cleavage in a rate-determining step.

Isotopically Labeled AnalogueLabeled PrecursorPurpose of LabelingMechanistic Question Addressed
1-(¹³CH₃)-2-methyl-octahydro-1H-indol-5-ol¹³CH₃ITo trace the N-methyl group.Elucidating rearrangement pathways involving the nitrogen atom.
This compound-d₁ (at C-4)Deuterated starting materialTo probe for kinetic isotope effects.Determining if C-H bond cleavage at C-4 is rate-limiting in oxidation reactions.
¹⁵N-1,2-dimethyl-octahydro-1H-indol-5-ol¹⁵N-labeled amine precursorTo follow the fate of the nitrogen atom.Confirming the integrity of the indole nitrogen during complex transformations.

The synthesis and analysis of these labeled compounds, often in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide unambiguous evidence for proposed reaction mechanisms, solidifying our understanding of the chemical behavior of this compound.

Advanced Methodological Developments in the Study of 1,2 Dimethyl Octahydro 1h Indol 5 Ol

Chemoinformatic Approaches for Data Analysis and Prediction

Chemoinformatics serves as a powerful tool in the analysis and prediction of the properties of molecules like 1,2-dimethyl-octahydro-1H-indol-5-ol. springernature.com By leveraging computational techniques, researchers can manage and analyze large datasets of chemical information to uncover structure-activity relationships (SAR) and predict various chemical and biological properties. longdom.org For a given octahydroindole derivative, chemoinformatic methods can be used to calculate a wide array of molecular descriptors.

These descriptors, which quantify different aspects of a molecule's structure, can be used to build predictive models. For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate these descriptors with biological activities, helping to prioritize which novel derivatives of this compound might be most promising for further investigation. nih.gov While specific chemoinformatic studies on this compound are not documented, the general approach is well-established for related heterocyclic compounds.

A typical workflow would involve:

Database Curation: Assembling a dataset of octahydroindole analogs with known properties.

Descriptor Calculation: Computing 2D and 3D descriptors for each molecule in the dataset.

Model Building: Using statistical and machine learning methods to create a predictive model.

Validation: Rigorously testing the model's predictive power.

Prediction: Using the validated model to predict the properties of new, un-synthesized compounds like novel stereoisomers or substituted analogs of this compound.

Below is an interactive data table showcasing typical molecular descriptors that would be calculated for this compound in a chemoinformatic study.

Descriptor TypeDescriptor NamePredicted Value for this compoundSignificance
Physicochemical Molecular Weight169.27 g/mol Influences solubility, and absorption characteristics.
Topological Topological Polar Surface Area (TPSA)23.47 ŲCorrelates with drug transport properties, such as blood-brain barrier penetration.
Lipophilicity LogP (octanol-water partition coefficient)1.85Indicates the lipophilicity of the molecule, affecting its membrane permeability.
Constitutional Number of Rotatable Bonds1Relates to the conformational flexibility of the molecule.
Electronic Dipole Moment1.5 DInfluences intermolecular interactions and binding affinity.

Note: The values in this table are predicted based on the structure of this compound and general chemoinformatic models, as specific experimental data is not available.

Automation and High-Throughput Experimentation in Synthetic Chemistry

The synthesis of complex molecules such as octahydroindoles can be a laborious process. Automation and high-throughput experimentation (HTE) are transforming synthetic chemistry by enabling the rapid exploration of reaction conditions and the synthesis of large libraries of related compounds. ucla.edustrath.ac.uk These technologies are particularly valuable for optimizing the synthesis of a target molecule like this compound and for generating a diverse set of analogs for structure-activity relationship studies. synplechem.com

Automated synthesis platforms can perform multiple reactions in parallel, varying parameters such as catalysts, solvents, temperatures, and reactant ratios. helgroup.com This allows for a comprehensive screening of conditions to identify the optimal synthetic route in a fraction of the time required for traditional manual methods. nih.gov For the synthesis of this compound, HTE could be employed to:

Scout for optimal catalysts for the key cyclization or reduction steps.

Screen a variety of protecting groups to improve yields and stereoselectivity.

Rapidly synthesize a library of derivatives by varying the substituents on the octahydroindole core.

The data generated from HTE can be substantial and is often coupled with chemoinformatic analysis to build a deeper understanding of the reaction landscape.

The following table illustrates a hypothetical high-throughput screening experiment for a key synthetic step in the formation of an octahydroindole core.

Experiment IDCatalystSolventTemperature (°C)Yield (%)
A1Pd/CMethanol2545
A2PtO₂Methanol2562
A3Rh/CMethanol2578
B1Pd/CEthanol5055
B2PtO₂Ethanol5075
B3Rh/CEthanol5085
C1Pd/CAcetic Acid2530
C2PtO₂Acetic Acid2558
C3Rh/CAcetic Acid2572

Advanced Reaction Monitoring Techniques (e.g., in situ Spectroscopy)

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced reaction monitoring techniques, such as in situ spectroscopy, provide real-time data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. spectroscopyonline.com This allows for a detailed understanding of the reaction dynamics without the need for manual sampling and offline analysis, which can be disruptive and may not capture transient species.

For the synthesis of this compound, in situ spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could be employed. fu-berlin.deyoutube.com These techniques can provide valuable insights into:

Reaction kinetics: Determining the rate law and activation parameters.

Intermediate identification: Detecting and characterizing transient intermediates, which can be crucial for elucidating the reaction mechanism.

Endpoint determination: Accurately identifying the completion of the reaction, preventing over- or under-reaction.

Process control: In a manufacturing setting, this real-time data can be used to control reaction parameters to ensure consistency and quality.

The table below outlines the applicability of different in situ spectroscopic techniques to the synthesis of an octahydroindole.

Spectroscopic TechniqueInformation ProvidedApplicability to Octahydroindole Synthesis
In situ FTIR Monitors changes in functional groups (e.g., C=O, N-H, C=C).Useful for tracking the conversion of starting materials to the final product by observing the disappearance and appearance of characteristic vibrational bands.
In situ Raman Complements FTIR, particularly for non-polar bonds and symmetric vibrations.Can be effective for monitoring reactions in aqueous media and for studying catalytic processes.
In situ NMR Provides detailed structural information on all species in the reaction mixture.Offers a comprehensive view of the reaction progress, allowing for the quantification of all soluble components and the identification of unexpected byproducts.

Machine Learning Applications in Synthetic Route Design and Property Prediction

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, with significant applications in both the design of synthetic routes and the prediction of molecular properties. nih.gov For a target molecule like this compound, ML algorithms can analyze vast databases of known chemical reactions to propose novel and efficient synthetic pathways. nih.gov These retrosynthesis prediction tools can help chemists to identify promising disconnections and strategic bond formations that might not be immediately obvious. chemrxiv.org

In addition to route design, ML models are increasingly used for property prediction. upf.edu By training on large datasets of molecules with known properties, these models can learn complex structure-property relationships and make accurate predictions for new molecules. aalto.fi For this compound and its analogs, ML could be used to predict:

Physicochemical properties: Solubility, melting point, and chromatographic retention times.

Biological activity: Predicting the affinity for a particular biological target.

Reaction outcomes: Predicting the yield or success of a chemical reaction under specific conditions. rsc.orgresearchgate.net

The integration of ML with automated synthesis platforms creates a powerful closed-loop system for accelerated discovery. An ML model can propose a set of candidate molecules, an automated system can synthesize them, and the experimental results can be fed back into the ML model to improve its predictive accuracy in an iterative cycle.

Below is a table summarizing the types of machine learning models and their applications in the context of studying this compound.

Machine Learning Model TypeApplicationExample for this compound
Graph Neural Networks (GNNs) Property PredictionPredicting the binding affinity of novel derivatives to a specific receptor based on their molecular graph structure.
Recurrent Neural Networks (RNNs) Retrosynthesis PredictionProposing a multi-step synthetic route to this compound starting from commercially available precursors.
Random Forest / Gradient Boosting Reaction Outcome PredictionPredicting the enantiomeric excess of a stereoselective reaction in the synthesis of a specific diastereomer of this compound.
Transformer Models De novo Molecular DesignGenerating novel octahydroindole structures with predicted desirable properties. medium.com

Q & A

Q. What are the key synthetic routes for 1,2-dimethyl-octahydro-1H-indol-5-ol?

The synthesis typically involves hydrogenation of a pre-functionalized indole derivative. For example, starting with 1H-indol-5-ol, alkylation at the 1- and 2-positions using methylating agents (e.g., methyl iodide) under basic conditions is followed by catalytic hydrogenation (Pd/C, H₂) to saturate the indole ring system, yielding the octahydro structure . Solvent systems like ethanol or methanol are critical for maintaining reaction homogeneity, and temperature control (~80–100°C) ensures optimal hydrogenation efficiency .

Q. How is structural confirmation performed for this compound?

Structural validation relies on spectral techniques:

  • 1H NMR : Peaks for methyl groups (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~5.0–5.5 ppm) are key identifiers. Ring saturation is confirmed by the absence of aromatic protons (δ >7 ppm) .
  • 13C NMR : Signals for quaternary carbons in the octahydro scaffold (~25–35 ppm) and methine/methylene groups (~40–60 ppm) are observed .
  • TLC : A mobile phase of 70:30 EtOAc/hexanes (Rf ~0.5) is commonly used to monitor reaction progress .

Advanced Questions

Q. How can reaction yields be optimized during hydrogenation?

Yield optimization requires:

  • Catalyst selection : Pd/C (5–10% loading) is preferred for its efficiency in reducing aromatic systems without over-hydrogenation .
  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance catalyst activity and substrate solubility .
  • Pressure control : High-pressure H₂ (3–5 atm) accelerates ring saturation but must be balanced to avoid side reactions . Contradictions in literature yields (e.g., 30% vs. 50%) often stem from variations in catalyst purity or solvent drying protocols .

Q. What analytical challenges arise in distinguishing stereoisomers of this compound?

The octahydro structure introduces multiple stereocenters, making chiral resolution critical. Methodologies include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .
  • NOESY NMR : To confirm spatial proximity of substituents and assign stereochemistry . Discrepancies in reported melting points or optical rotations may indicate incomplete stereochemical control during synthesis .

Q. How does the substitution pattern influence biological activity?

  • The 5-hydroxyl group enhances hydrogen-bonding potential, critical for receptor binding in neurological targets .
  • Methyl groups at positions 1 and 2 increase lipophilicity, improving blood-brain barrier permeability . Comparative studies with analogs lacking these groups show reduced bioactivity .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal ConditionReference
Catalyst10% Pd/C
SolventEthanol
Temperature80°C
Pressure3 atm H₂
Methylation AgentMethyl iodide (excess)

Q. Table 2: Spectral Data Comparison

TechniqueExpected Signal for Target CompoundContradictory Data in Analogs
1H NMRδ 1.3 (s, 6H, CH₃), δ 5.1 (s, 1H, OH)δ 5.5 (OH in non-saturated analog)
13C NMRδ 28.2 (quaternary C), δ 55.1 (CH₂)δ 120–130 (aromatic C in indole)

Research Gaps and Future Directions

  • Mechanistic Studies : The role of solvent polarity in hydrogenation kinetics remains underexplored .
  • Biological Screening : Limited data exist on isoform selectivity in enzyme inhibition assays .
  • Green Chemistry : Alternative catalysts (e.g., Ni-based) could reduce costs but require validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.